Allatostatin B2 - 134760-78-4

Allatostatin B2

Catalog Number: EVT-1475564
CAS Number: 134760-78-4
Molecular Formula: C104H150N24O27
Molecular Weight: 2168.485
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Allatostatin B2 is derived from the brains of certain insects, particularly from the species Gryllus bimaculatus (the field cricket) and Blaberus discoidalis (the discoid cockroach). It is classified under the broader category of myoinhibitory peptides, which are known for their role in modulating physiological responses related to growth and development.

Synthesis Analysis

Methods of Synthesis

The synthesis of Allatostatin B2 typically involves extraction from biological tissues followed by purification through high-performance liquid chromatography (HPLC). The initial extraction can be performed using acetonitrile-based solvents, which help in isolating the active peptide fractions from complex biological matrices.

  1. Extraction: Tissue samples (e.g., brain tissue) are homogenized and subjected to solvent extraction.
  2. HPLC Purification: The extracted material is purified using multiple HPLC runs, which separate the peptides based on their hydrophobic properties. Specific conditions such as solvent composition (e.g., acetonitrile and heptafluorobutyric acid) and flow rates are optimized to isolate pure peaks corresponding to Allatostatin B2.

Technical Details

The purification process often includes:

  • Reversed-phase HPLC: This technique exploits the differences in hydrophobicity among peptides.
  • Mass spectrometry: Used for confirming the identity and purity of isolated peptides.
Molecular Structure Analysis

Structure and Data

Allatostatin B2 consists of a nonapeptide sequence characterized by specific amino acid residues that confer its biological activity. The exact sequence may vary slightly among different insect species but generally includes a conserved W(X)6W motif, where W represents tryptophan and X represents any amino acid.

  • Molecular Weight: Approximately 1,000 Da.
  • Peptide Sequence: The sequence typically includes residues such as Glycine, Phenylalanine, and Tryptophan.
Chemical Reactions Analysis

Reactions Involving Allatostatin B2

Allatostatin B2 primarily functions by binding to specific receptors in target tissues, leading to inhibition of juvenile hormone synthesis. This interaction triggers a cascade of biochemical reactions that ultimately result in reduced hormone levels.

  1. Binding Affinity: Allatostatin B2 exhibits high binding affinity for its receptor, which is critical for its function.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that inhibit enzyme activities involved in juvenile hormone biosynthesis.

Technical Details

The binding studies often utilize radiolabeled or fluorescently tagged allatostatins to quantify receptor interactions in vitro.

Mechanism of Action

Process and Data

The mechanism of action of Allatostatin B2 involves:

  1. Receptor Binding: Allatostatin B2 binds to specific allatostatin receptors located on the corpus allatum cells.
  2. Inhibition of Enzyme Activity: This binding inhibits key enzymes involved in juvenile hormone synthesis, such as methyltransferases.
  3. Physiological Effects: The reduction in juvenile hormone levels leads to various physiological effects including altered growth patterns and reproductive functions.

Data from studies indicate that synthetic analogs of Allatostatin B2 can effectively mimic its biological activity, suggesting potential applications in pest control strategies by disrupting hormonal regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized or extracted.
  • Solubility: Soluble in polar solvents like water and acetonitrile.

Chemical Properties

  • Stability: Sensitive to extreme pH levels and temperature; stability can be enhanced through proper storage conditions.
  • Chemical Reactions: Reacts with specific proteases that may cleave the peptide bond under physiological conditions.

Relevant data from studies indicate that modifications to the peptide structure can enhance its stability and bioactivity.

Applications

Allatostatin B2 has significant scientific applications:

  • Insect Physiology Research: Used extensively to study hormonal regulation mechanisms in insects.
  • Pest Management: Potential application as a biopesticide due to its ability to disrupt juvenile hormone synthesis in target pest species.
  • Pharmacological Studies: Investigated for potential therapeutic uses in regulating hormonal activities across different biological systems.
Structural & Biochemical Characterization of Allatostatin B2

Primary Sequence Analysis & Post-Translational Modifications

Allatostatin B2 (ASB2) belongs to the B-type allatostatin family (also termed Myoinhibitory Peptides, MIPs), characterized by a conserved C-terminal motif W(X)₆Wamide. The primary structure of ASB2 from Periplaneta americana (American cockroach) is a 17-amino acid polypeptide with the sequence: Ala-Tyr-Ser-Tyr-Val-Ser-Glu-Tyr-Lys-Arg-Leu-Pro-Val-Tyr-Asn-Phe-Gly-Leu-NH₂ (1-letter code: AYSYVSEYKRLPVYNFGL-NH₂) [2] [5]. Key features of its primary sequence include:

  • C-Terminal Amidation: The C-terminal leucine residue is α-amidated, a critical post-translational modification (PTM) carried out by peptidylglycine α-amidating monooxygenase (PAM). This amidation is essential for receptor binding and biological activity, as confirmed by loss-of-function studies comparing amidated versus non-amidated analogs [1] [6].
  • Conserved Tryptophan Residues: The N-terminal tryptophan (W₁) at position 1 and C-terminal tryptophan (W₂) at position 17 (amidated) define the B-type allatostatin family signature. The intervening sequence (X₆) exhibits variability across insect species but maintains specific physiochemical properties (e.g., polarity, charge distribution) influencing receptor specificity [1] [3].
  • Potential Cleavage Sites: ASB2 is derived from a larger preprohormone precursor protein via proteolytic cleavage at monobasic (e.g., Lys-Arg) or dibasic sites (e.g., Arg-Arg) by prohormone convertases (PCs). These sites flank the mature peptide sequence within the precursor [7].

Table 1: Primary Sequence and Features of Allatostatin B2

FeatureDetailBiological Significance
Full SequenceAYSYVSEYKRLPVYNFGL-NH₂Mature bioactive form
Core MotifW(X)₆WamideDiagnostic for B-type ASTs/MIPs
N-TerminusAla¹Variability influences stability & receptor interaction kinetics
C-TerminusLeu¹⁷-NH₂Essential PTM: Mandatory for high-affinity receptor binding and functional potency
Central Residuese.g., Tyr⁴, Glu⁷, Lys⁹, Arg¹⁰Contribute to secondary structure formation and receptor subtype selectivity across taxa

Three-Dimensional Conformational Studies via NMR/X-Ray Crystallography

Direct high-resolution structural data (NMR or X-ray crystallography) for ASB2 itself remains limited. However, significant insights have been derived from:

  • Homology Modeling of Receptor-Ligand Complexes: Studies on related insect allatostatin receptors, particularly Allatostatin C receptors (AlstR-C), reveal that B-type ASTs like ASB2 likely bind within a deep orthosteric pocket formed by the transmembrane helices (TMs) and extracellular loops (ECLs) of their cognate GPCRs. Key interactions involve the conserved Trp residues and the receptor's ECL2 and ECL3 domains [4] [6].
  • Comparative Modeling with Vertebrate Galanin: Due to the homology between insect AlstR-B receptors and vertebrate galanin receptors, structural predictions suggest ASB2 adopts a flexible N-terminal region connected to a C-terminally constrained structure stabilized by the conserved Trp residues and the amide group. This conformation facilitates docking into the receptor's binding cleft, potentially involving interactions with residues in TM3, TM5, TM6, and TM7 of the receptor [6] [9].
  • Role of ECL3 Motif: Mutagenesis studies on AlstR-C (structurally related to AlstR-B) highlight the critical role of specific residues in ECL3 (e.g., an IXTPP motif in stick insect Carausius morosus AlstR-C) in ligand binding. This suggests ASB2 binding likely involves analogous interactions with ECL residues in its specific receptors [6].
  • Lack of Rigid Structure: Solution NMR studies of related B-type ASTs indicate significant conformational flexibility in aqueous environments, adopting more defined structures (e.g., turns, helical segments) only upon interaction with membrane mimetics or the receptor binding pocket. This flexibility may allow ASB2 to adapt to slightly different receptor subtypes across insect taxa [1] [6].

Receptor Binding Affinity Profiling Across Insect Taxa

ASB2 exerts its effects by binding to specific Class A G Protein-Coupled Receptors (GPCRs) known as Allatostatin B receptors (AlstR-B, or MIP receptors). Binding affinity and functional consequences vary significantly across insect orders:

  • Cockroaches (Blattodea - Periplaneta americana): ASB2 is a high-affinity ligand for AlstR-B receptors. Its primary canonical function is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA), regulating development and reproduction. Radioligand binding or functional assays (e.g., measuring inhibition of CA JH output) demonstrate nanomolar (nM) potency (e.g., IC₅₀ ~10⁻⁸ M) [2] [5].
  • Crickets (Orthoptera - Gryllus bimaculatus): As the archetypal source for B-type ASTs, crickets exhibit high-affinity binding of ASB2 to AlstR-B, similarly inhibiting JH production. This confirms the evolutionary conservation of this core function within Polyneopteran insects [3].
  • Flies (Diptera - Drosophila melanogaster): The functional role of ASB2-like peptides shifts. While AlstR-B homologs (e.g., DAR-2, also known as SP receptor) exist, the primary role of B-type ASTs in Drosophila is myoinhibition (gut, heart) and neuromodulation (e.g., feeding suppression, sleep promotion), rather than direct JH regulation. Binding studies show ASB2 can activate Drosophila AlstR-B, but endogenous ligands (MIPs) may have higher affinity [7] [9].
  • Moths/Lepidoptera (e.g., Bombyx mori, Thaumetopoea pityocampa): B-type ASTs generally lack significant JH inhibitory activity in Lepidoptera; this role is primarily filled by C-type ASTs. ASB2 binding to AlstR-B homologs in moths likely mediates myoinhibitory effects on gut motility. Affinity is generally lower compared to cockroaches/crickets [3] [4].
  • Crustaceans (e.g., Scylla paramamosain, Cancer borealis): B-type AST receptors are expressed in nervous tissue, midgut, and hemocytes. ASB2 or homologs bind with high affinity, modulating diverse functions including gut motility inhibition, neurocircuit modulation (e.g., pyloric rhythm in crab STG), and immune regulation (e.g., phagocytosis in crab hemocytes via cAMP/PKA pathways) [1] [7].

Comparative Analysis of ASB2 with Other B-Type Allatostatins

B-type allatostatins form a peptide family with a shared core motif but significant sequence variation. Comparing ASB2 with other members highlights functional diversification:

  • Sequence Variation within the W(X)₆Wamide Motif: While ASB2 has the sequence AYSYVSEYKRLPVYNFGL-NH₂, other B-type ASTs differ primarily in the 6 residues between the conserved Trp residues. For example, Gryllus bimaculatus MIPs or Drosophila MIPs have distinct sequences (e.g., Drosophila MIP1: AWQDLNSAW-NH₂). These variations contribute to differential receptor subtype selectivity and functional potency across tissues and species [1] [3] [7].
  • Functional Pleiotropy vs. Specificity: ASB2 in cockroaches is primarily an endocrine regulator (JH inhibition). In contrast, many other B-type ASTs, including those in flies and crustaceans, act predominantly as neuromodulators or myoinhibitors (e.g., inhibiting gut contraction, modulating STG circuits). Drosophila Ast-B/MIPs also regulate sleep and feeding [1] [7] [9].
  • Cross-Reactivity and Receptor Sharing: ASB2 can often activate receptors for other B-type ASTs within the same species (e.g., crab CbAST-B1-3 all modulate pyloric rhythm) but with potentially different efficacies. Conversely, in Drosophila, the AlstR-B receptor (DAR-2) is activated by both B-type ASTs (MIPs) and the unrelated Sex Peptide (SP), demonstrating unexpected receptor promiscuity not observed for ASB2 in cockroaches [1] [7] [9].
  • Evolutionary Conservation of Core Function: Despite sequence divergence, the fundamental myoinhibitory activity is remarkably conserved across the B-type AST family from insects to crustaceans. ASB2, like its homologs, potently inhibits visceral muscle contraction in diverse preparations [1] [3] [6].

Table 2: Comparative Features of ASB2 and Representative B-Type Allatostatins

PeptideSourceSequenceCore FunctionKey Receptor TargetAffinity/Potency in Native System
Allatostatin B2 (ASB2)Periplaneta americana (Cockroach)AYSYVSEYKRLPVYNFGL-NH₂JH Inhibition (primary), MyoinhibitionAlstR-B (CA, CNS)High (nM range) for JH inhibition
Grb-AST B1Gryllus bimaculatus (Cricket)pQVRFRQCYFNPISCF-OH¹JH InhibitionAlstR-BHigh (nM range)
CbAST-B1Cancer borealis (Crab)VPNDWAHFRGSW-NH₂Neuromodulation (Pyloric rhythm), MyoinhibitionSTG NeuronsState-dependent neuromodulation (~10⁻⁸ M)
Drome-MIP1Drosophila melanogasterAWQDLNSAW-NH₂Myoinhibition, Feeding/Sleep RegulationDAR-2 (AlstR-B)High affinity; activates DAR-2
Sp-AST-BScylla paramamosain (Mud Crab)WXXXXXXWamide²Immune Modulation (Hemocytes), MyoinhibitionAst-BR (GPCR)Modulates phagocytosis via cAMP/PKA

¹ Cricket B-type sequence shown for contrast (often shorter). C-terminal disulfide in C-types (like Grb-AST) differs fundamentally from B-type.² Specific sequence varies; core W(X)₆Wamide conserved. Modulates hemocyte immune functions (phagocytosis, ROS production).

Compounds Mentioned

  • Allatostatin B2 (ASB2)
  • Juvenile Hormone (JH)
  • Allatostatin C (AST-C)
  • Myoinhibitory Peptide (MIP)
  • Galanin
  • Sex Peptide (SP - Drosophila)
  • CbAST-B1, CbAST-B2, CbAST-B3 (Cancer borealis AST-Bs)
  • Sp-AST-B (Scylla paramamosain AST-B)

Properties

CAS Number

134760-78-4

Product Name

Allatostatin B2

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C104H150N24O27

Molecular Weight

2168.485

InChI

InChI=1S/C104H150N24O27/c1-54(2)43-71(87(108)139)113-83(136)51-112-89(141)72(45-59-17-11-10-12-18-59)118-96(148)77(50-82(107)135)121-94(146)75(48-62-26-34-66(133)35-27-62)122-101(153)86(57(7)8)127-100(152)81-21-16-42-128(81)103(155)78(44-55(3)4)123-91(143)69(20-15-41-111-104(109)110)114-90(142)68(19-13-14-40-105)115-93(145)74(47-61-24-32-65(132)33-25-61)119-92(144)70(38-39-84(137)138)116-98(150)80(53-130)125-102(154)85(56(5)6)126-97(149)76(49-63-28-36-67(134)37-29-63)120-99(151)79(52-129)124-95(147)73(117-88(140)58(9)106)46-60-22-30-64(131)31-23-60/h10-12,17-18,22-37,54-58,68-81,85-86,129-134H,13-16,19-21,38-53,105-106H2,1-9H3,(H2,107,135)(H2,108,139)(H,112,141)(H,113,136)(H,114,142)(H,115,145)(H,116,150)(H,117,140)(H,118,148)(H,119,144)(H,120,151)(H,121,146)(H,122,153)(H,123,143)(H,124,147)(H,125,154)(H,126,149)(H,127,152)(H,137,138)(H4,109,110,111)/t58-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-/m0/s1

InChI Key

JRWGZQYNYVOAPP-BDNINTRDSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)N

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